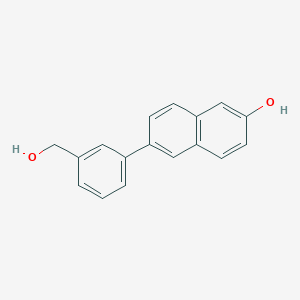

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound with the molecular formula C17H14O2 It is a derivative of naphthalene, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction between 6-bromo-2-naphthol and 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form a methyl group.

Substitution: The hydroxyl group on the naphthalene ring can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 6-(3-(Carboxyphenyl)naphthalen-2-ol

Reduction: 6-(3-(Methyl)phenyl)naphthalen-2-ol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the naphthalene core can engage in π-π interactions with aromatic residues in proteins, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

- 6-(3-(Methoxy)phenyl)naphthalen-2-ol

- 6-(3-(Ethyl)phenyl)naphthalen-2-ol

- 6-(3-(Aminomethyl)phenyl)naphthalen-2-ol

Uniqueness

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a bioactive molecule.

Biological Activity

6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound notable for its complex structure, which combines naphthalene and phenolic elements. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the current understanding of its biological activity, including antibacterial properties, antioxidant capabilities, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety. This structural configuration is significant as it enhances the compound's reactivity and potential biological interactions.

Key Structural Features:

- Hydroxymethyl group: Potential for further chemical transformations.

- Naphthalene moiety: Typical reactions include electrophilic aromatic substitution and nucleophilic addition.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity against various bacterial strains. Preliminary studies suggest that it may be effective against pathogens resistant to conventional antibiotics.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Pseudomonas aeruginosa | 0.039 mg/mL |

These findings indicate that the compound's structural features may contribute to its effectiveness in inhibiting bacterial growth, potentially offering a new avenue for antibiotic development .

Antioxidant Activity

Compounds with similar structural characteristics have demonstrated antioxidant properties, suggesting that this compound may also possess such capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within bacterial cells. Initial studies suggest that it may bind to targets associated with antibiotic resistance mechanisms, potentially enhancing the efficacy of existing antibiotics .

Potential Molecular Targets:

- Enzymes involved in cell wall synthesis.

- Proteins linked to efflux pumps in bacteria.

Case Studies and Research Findings

Several studies have focused on the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : A comprehensive analysis of various phenolic compounds demonstrated that those with hydroxymethyl substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .

- Antioxidant Efficacy : Research has shown that compounds containing naphthalene and phenolic structures can scavenge free radicals effectively, suggesting a similar profile for this compound .

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2 |

InChI Key |

ZZSSSCGWUUMKKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.